molecular formula C18H18N4O2 B2727875 1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-44-8

1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2727875
CAS RN: 866872-44-8
M. Wt: 322.368
InChI Key: WFVYKIHFHYKLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Antimicrobial Activities

One study discusses the synthesis of some novel 1,2,4-triazole derivatives, including compounds structurally related to 1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. These compounds were screened for antimicrobial activities, with several showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Cytotoxicity and Cancer Research

Research into the cytotoxicity and potential anticancer applications of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives revealed promising results. A series of these derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines, with some compounds exhibiting significant cytotoxicity. The study also included molecular docking studies to explore the interactions with specific cancer-related proteins (Shinde et al., 2022).

Anti-inflammatory and Analgesic Agents

Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives structurally akin to the compound . These compounds were evaluated for their anti-inflammatory and analgesic properties, showing significant activity and providing insights into potential therapeutic applications (Abu‐Hashem et al., 2020).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole and its derivatives were investigated for their potential as corrosion inhibitors. A study demonstrated the effectiveness of these compounds in inhibiting the corrosion of mild steel in a hydrochloric acid medium, with high inhibition efficiency observed at very low concentrations (Bentiss et al., 2009).

Synthesis and Structural Analysis

Research on the synthesis and structural determination of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide provided valuable insights into the chemical properties and potential applications of this compound class. The study detailed the reaction conditions and spectral analysis used to confirm the structure of the synthesized compounds (Kariuki et al., 2022).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-4-6-14(7-5-12)19-18(23)17-13(2)22(21-20-17)15-8-10-16(24-3)11-9-15/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVYKIHFHYKLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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